molecular formula C18H34O3 B13016986 18-Oxooctadecanoic acid

18-Oxooctadecanoic acid

Cat. No.: B13016986
M. Wt: 298.5 g/mol
InChI Key: KNFZISOSQCZZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

18-Oxooctadecanoic acid, also known as 18-oxostearic acid, is a fatty acid derivative characterized by the presence of an oxo group at the 18th carbon position. This compound is a type of long-chain fatty acid and is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

18-Oxooctadecanoic acid can be synthesized through several methods. One common method involves the catalytic effect of ethyl bromoacetate on 18-hydroxyoctadecanoic acid in the presence of formamide and magnetic trifluoroacetic acid . Another method includes the reaction of octadecanedioic acid with concentrated sulfuric acid and methanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced production equipment and mature technology is crucial in maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

18-Oxooctadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids.

    Reduction: The oxo group can be reduced to form hydroxyl groups.

    Substitution: The oxo group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.

Major Products Formed

Scientific Research Applications

18-Oxooctadecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 18-oxooctadecanoic acid involves its interaction with various molecular targets and pathways. The oxo group can react with primary amine groups in the presence of activators to form stable amide bonds. This property is particularly useful in drug delivery systems where the compound can be used to modify the surface properties of materials or to create new chemical compounds .

Comparison with Similar Compounds

Similar Compounds

    Octadecanedioic acid: A similar long-chain fatty acid with two carboxylic acid groups.

    18-Hydroxyoctadecanoic acid: A precursor in the synthesis of 18-oxooctadecanoic acid with a hydroxyl group at the 18th carbon position.

    18-Methoxy-18-oxooctadecanoic acid: A derivative with a methoxy group at the 18th carbon position

Uniqueness

This compound is unique due to its oxo group, which imparts distinct chemical reactivity and properties. This makes it valuable in various applications, particularly in the synthesis of complex molecules and in industrial processes .

Properties

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

18-oxooctadecanoic acid

InChI

InChI=1S/C18H34O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h17H,1-16H2,(H,20,21)

InChI Key

KNFZISOSQCZZJK-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCC(=O)O)CCCCCCCC=O

Origin of Product

United States

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